molecular formula C15H11ClFN3O2 B12507912 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Cat. No.: B12507912
M. Wt: 319.72 g/mol
InChI Key: HIJHWRQHYCERSH-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes and receptors. Its unique structure, which includes a quinazoline core substituted with a 3-chloro-4-fluorophenyl group and a methoxy group, contributes to its biological activity and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chloro-4-fluoroaniline is introduced to the quinazoline core.

    Methoxylation: The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, recrystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied as a potential inhibitor of enzymes and receptors, particularly in cancer research for its ability to inhibit tyrosine kinases.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to investigate the biological functions of its molecular targets.

    Industrial Applications: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an EGFR inhibitor in cancer therapy.

    Erlotinib: A tyrosine kinase inhibitor with a similar mechanism of action.

    Afatinib: An irreversible inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.

Uniqueness

4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for its molecular targets. Its combination of a 3-chloro-4-fluorophenyl group and a methoxy group on the quinazoline core differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C15H11ClFN3O2

Molecular Weight

319.72 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H11ClFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20)

InChI Key

HIJHWRQHYCERSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O

Origin of Product

United States

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